molecular formula C26H25N3O B11615546 6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11615546
M. Wt: 395.5 g/mol
InChI Key: ZKZLKHZJKYFUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its fused heterocyclic structure, which includes both indole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core . The pentyloxybenzyl group is then introduced through nucleophilic substitution reactions, often using pentyloxybenzyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various hydrogenated forms .

Scientific Research Applications

6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This compound inserts itself between DNA base pairs, disrupting the normal function of the DNA helix. This can inhibit DNA replication and transcription, leading to cytotoxic effects in cancer cells . Additionally, it may interact with various proteins and enzymes, further contributing to its biological activities .

Comparison with Similar Compounds

Uniqueness: 6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the pentyloxybenzyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This modification may improve its efficacy and selectivity in biological applications compared to its parent compound .

Properties

Molecular Formula

C26H25N3O

Molecular Weight

395.5 g/mol

IUPAC Name

6-[(4-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H25N3O/c1-2-3-8-17-30-20-15-13-19(14-16-20)18-29-24-12-7-4-9-21(24)25-26(29)28-23-11-6-5-10-22(23)27-25/h4-7,9-16H,2-3,8,17-18H2,1H3

InChI Key

ZKZLKHZJKYFUPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.